4-Fold Superior Anti-Leukemic Potency of Schisanlignone A Versus Schisanlignone B in P-388 Cells
In the original isolation study by Liu and Zhou (1991), Schisanlignone A (compound 4) and Schisanlignone B (compound 5) were tested head-to-head against murine leukemia P-388 cells in vitro. Schisanlignone A exhibited an IC₅₀ of 10 μg/mL, while Schisanlignone B—its closest co-isolated structural analog—showed an IC₅₀ of 40 μg/mL in the identical assay [1]. This represents a 4-fold potency advantage for Schisanlignone A within the same experimental system and same compound series. No other dibenzocyclooctadiene lignans from the same isolation batch (binankadsurin A, acetyl binankadsurin A, angeloyl binankadsurin A) were reported to show comparable activity, making Schisanlignone A the most potent compound identified in that study against this cell line.
| Evidence Dimension | In vitro cytotoxicity — IC₅₀ against murine leukemia P-388 cells |
|---|---|
| Target Compound Data | Schisanlignone A: IC₅₀ = 10 μg/mL |
| Comparator Or Baseline | Schisanlignone B: IC₅₀ = 40 μg/mL |
| Quantified Difference | 4-fold lower IC₅₀ (more potent); Δ = 30 μg/mL |
| Conditions | In vitro cytotoxicity assay; murine leukemia P-388 cell line; compound concentrations not further specified in the published abstract; study conducted at Shanghai Institute of Materia Medica, CAS |
Why This Matters
For researchers procuring lignans for anti-leukemic screening or SAR studies, selecting Schisanlignone A over Schisanlignone B provides a 4-fold potency head start in the same structural series, reducing the risk of false negatives in primary screening cascades.
- [1] Liu JS, Zhou HX. Isolation and structures of Schisanlignone A, B and butyryl binankadsurin A. Acta Chimica Sinica, 1991, 49(4): 412–416. View Source
